molecular formula C5H13ClN2O B3344235 2-Butylisouronium chloride CAS No. 62432-76-2

2-Butylisouronium chloride

Cat. No.: B3344235
CAS No.: 62432-76-2
M. Wt: 152.62 g/mol
InChI Key: ARPJRCMUGDBJNL-UHFFFAOYSA-N
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Description

2-Butylisouronium chloride is a chemical compound of interest in specialized organic synthesis and research applications. Its molecular structure offers utility as a potential reagent or intermediate in the development of more complex molecules. Researchers value this compound for its role in facilitating specific chemical transformations. The primary research applications for this compound are in synthetic chemistry, where it may act as a key building block. Its mechanism of action is characterized by its reactivity as an isouronium salt, which can participate in nucleophilic substitution or transfer reactions under controlled conditions. This makes it a valuable tool for constructing novel molecular architectures in the lab. This product is provided as a high-purity solid to ensure consistent and reliable experimental results. It is intended strictly for Research Use Only and is not classified or approved for use in diagnostics, therapeutics, or any personal applications. Proper laboratory safety protocols should always be followed when handling this chemical.

Properties

IUPAC Name

butyl carbamimidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-3-4-8-5(6)7;/h2-4H2,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPJRCMUGDBJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211475
Record name 2-Butylisouronium chloride
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Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62432-76-2
Record name Carbamimidic acid, butyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62432-76-2
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Record name 2-Butylisouronium chloride
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Record name 2-Butylisouronium chloride
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Record name 2-butylisouronium chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butylisouronium chloride can be synthesized through the reaction of butylamine with isocyanic acid, followed by the addition of hydrochloric acid. The reaction typically proceeds as follows:

    Reaction of Butylamine with Isocyanic Acid: Butylamine reacts with isocyanic acid to form butylisourea.

    Addition of Hydrochloric Acid: The butylisourea is then treated with hydrochloric acid to yield this compound.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial production may also involve additional purification steps such as recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Butylisouronium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form butylamine and urea.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: This reaction occurs under acidic or basic conditions, often at elevated temperatures.

    Condensation Reactions: These reactions may require catalysts such as acids or bases and are usually conducted at moderate temperatures.

Major Products Formed

    Substitution Reactions: The major products are substituted urea derivatives.

    Hydrolysis: The primary products are butylamine and urea.

    Condensation Reactions: The products are imines or related nitrogen-containing compounds.

Scientific Research Applications

2-Butylisouronium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of urea derivatives and other nitrogen-containing compounds.

    Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butylisouronium chloride involves its reactivity as a nucleophile and its ability to form stable intermediates. In biochemical applications, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists structurally related compounds, enabling comparisons based on molecular features and regulatory

Table 1: Structural and Regulatory Comparison
Compound Name CAS Number Registration Date Key Structural Features
2-Butylisouronium chloride 62432-76-2 31/05/2018 Isouronium cation, butyl chain, chloride
2-Butylfuran 4466-24-4 31/05/2018 Furan ring, butyl substituent
2-Butylhexanol 2768-15-2 31/05/2018 Aliphatic alcohol, hexanol backbone
2-Butylhydroquinone 4197-69-7 31/05/2018 Hydroquinone core, butyl substituent

Key Observations :

Functional Group Diversity: this compound’s ionic nature contrasts with the neutral, aromatic 2-butylfuran and the phenolic 2-butylhydroquinone. Unlike 2-butylhexanol (a long-chain alcohol), this compound lacks hydroxyl groups but retains surfactant-like properties due to its amphiphilic structure.

Regulatory Parallels :
All listed compounds were registered on 31/05/2018, indicating synchronized regulatory evaluations for butyl-substituted derivatives. However, toxicity or environmental data for this compound are absent in the evidence, unlike hexaaquanickel(II) chloride ([Ni(H₂O)₆]Cl₂), which is documented for its coordination chemistry and industrial applications .

Electrochemical and Environmental Context

For example:

  • Chloride’s role in ion-selective electrodes () suggests this compound could act as a mediator in sensor matrices.
  • Artificial Neural Network (ANN) models for chloride simulation () might extrapolate to predict this compound’s environmental behavior, though its organic cation complicates such comparisons.

Biological Activity

2-Butylisouronium chloride (C5H13ClN2O) is a compound that has garnered attention for its potential biological activities, particularly in the context of immunomodulation and as a modulator of Toll-like receptors (TLRs). This article explores its biological activity, relevant case studies, and research findings.

  • Molecular Formula : C5H13ClN2O
  • Molecular Weight : 162.62 g/mol
  • CAS Number : 13512048

This compound has been identified as a modulator of TLRs, which play a crucial role in the innate immune response. TLRs recognize pathogen-associated molecular patterns and initiate signaling cascades that lead to the production of cytokines and other immune responses. The activation of TLRs can enhance the body's defense against various pathogens, including viruses and bacteria.

Immunomodulatory Effects

Research indicates that this compound can stimulate immune responses through TLR activation. This is particularly relevant in the treatment of viral infections and certain cancers. The compound has shown promise in:

  • Enhancing Cytokine Production : Studies suggest that it can induce the production of pro-inflammatory cytokines, which are essential for mounting an effective immune response .
  • Antiviral Activity : Its role as a TLR modulator positions it as a potential therapeutic agent against viral infections such as Hepatitis C virus (HCV) and others .

Anticancer Potential

The compound's immunomodulatory properties may also extend to cancer therapy. By enhancing the immune system's ability to recognize and attack tumor cells, this compound could be beneficial in oncological settings.

Case Studies

  • TLR Modulation in Viral Infections :
    A study demonstrated that compounds similar to this compound effectively reduced viral loads in animal models by activating TLR pathways, leading to increased interferon production .
  • Cancer Immunotherapy :
    In vitro studies have shown that TLR agonists can enhance the efficacy of cancer vaccines by promoting a robust immune response against tumor antigens. The application of this compound in this context is being explored .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunomodulationStimulates cytokine production via TLR activation
Antiviral ActivityPotential therapeutic agent against HCV
Anticancer PotentialEnhances immune response to tumors

Safety and Toxicity

While the biological activity of this compound is promising, safety profiles must be established through rigorous testing. Current literature suggests moderate toxicity levels, necessitating further investigation into its safety for clinical applications .

Q & A

Q. What are the established synthetic routes for 2-butylisouronium chloride, and how can reaction conditions be optimized for reproducibility?

Methodological Answer : Synthesis typically involves the reaction of 2-butylisourea with hydrochloric acid under controlled conditions. To optimize:

  • Vary parameters (temperature, stoichiometry, solvent purity) systematically .
  • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ pH measurements.
  • Ensure reproducibility by documenting exact conditions (e.g., drying time, solvent grade) and validating purity through melting point analysis and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s identity and purity?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Compare 1H^1H and 13C^{13}C spectra with literature data to confirm structural integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns.
  • Elemental Analysis : Confirm stoichiometric composition (C, H, N, Cl) within ±0.4% deviation .
  • HPLC : Assess purity (>98%) using a reverse-phase C18 column and UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer :

  • Use fume hoods and wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Store in a locked, ventilated cabinet away from moisture and incompatible reagents (e.g., strong bases).
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation if symptoms persist .

Q. How can researchers ensure experimental reproducibility when studying this compound’s physicochemical properties?

Methodological Answer :

  • Calibrate instruments (e.g., pH meters, spectrophotometers) before each use.
  • Replicate experiments across multiple batches and operators to identify operator-dependent variability.
  • Report detailed metadata (e.g., solvent lot numbers, humidity levels) in supplementary materials .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

Methodological Answer :

  • Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps in catalytic cycles.
  • Use isotopic labeling (13C^{13}C, 15N^{15}N) to track molecular transformations via NMR or mass spectrometry.
  • Pair computational modeling (DFT or MD simulations) with experimental data to validate proposed mechanisms .
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    31:37

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer :

  • Compare experimental conditions (e.g., cell lines, assay protocols) across studies to isolate variables .
  • Replicate conflicting studies using standardized reagents and positive/negative controls.
  • Perform meta-analyses to identify trends in potency or toxicity across datasets .

Q. How can computational modeling predict the compound’s interactions with biological targets or solvents?

Methodological Answer :

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen binding affinities against protein targets.
  • Simulate solvation dynamics with COSMO-RS or MD simulations to predict solubility and stability.
  • Validate predictions with experimental data (e.g., SPR binding assays, partition coefficient measurements) .

Q. What methodologies confirm the absence of byproducts or degradation products in synthesized batches?

Methodological Answer :

  • Employ LC-MS/MS to detect trace impurities (<0.1%) and assign structures via fragmentation patterns.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring identify degradation pathways.
  • Compare IR spectra with reference standards to detect functional group alterations .

Q. How do researchers validate the compound’s identity when literature data is sparse or conflicting?

Methodological Answer :

  • Cross-reference multiple characterization techniques (e.g., XRD for crystal structure, 1H^1H-15N^{15}N HMBC NMR for connectivity).
  • Collaborate with independent labs for blind validation of spectral data.
  • Publish raw datasets (e.g., NMR FID files, crystallographic CIFs) in open-access repositories for peer scrutiny .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Butylisouronium chloride
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2-Butylisouronium chloride

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